molecular formula C9H14Cl2N2O2 B1586582 (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride CAS No. 270063-59-7

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Cat. No.: B1586582
CAS No.: 270063-59-7
M. Wt: 253.12 g/mol
InChI Key: JOYZJLGIWVGPRK-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a synthetic, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable chiral building block for the design and synthesis of novel peptide-based therapeutics and small molecule inhibitors. The structure incorporates a pyridin-3-yl group, a privileged scaffold in pharmacology that enhances molecular interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to enzymes and receptors, potentially improving the affinity and specificity of the resulting compounds . As a beta-amino acid with a defined (S) stereochemistry, it can be used to create peptidomimetics—molecules that mimic natural peptides but exhibit improved metabolic stability and bioavailability . Research into similar pyridine-containing amino acid derivatives highlights their application in developing potent enzyme inhibitors, such as those targeting human nitric oxide synthase (NOS) isozymes, and their investigation for antimicrobial properties . The dihydrochloride salt form improves the compound's solubility in aqueous and polar solvents, facilitating its use in biological assays. This product is intended for research applications as a key intermediate in organic synthesis and pharmaceutical development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZJLGIWVGPRK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375852
Record name (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-59-7
Record name (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

One well-documented approach to obtain the (S)-enantiomer involves the resolution of racemic 3-aminopiperidine derivatives through diastereomeric salt formation with chiral acids such as dibenzoyl-(D)-tartaric acid. This method is outlined in patent literature focusing on related aminopyridine derivatives.

  • Process Steps:

    • Neutralization of racemic 3-aminopiperidine dihydrochloride using bases like sodium hydroxide or potassium carbonate.
    • Formation of diastereomeric salts by reaction with chiral acids (e.g., dibenzoyl-(D)-tartaric acid).
    • Purification by recrystallization or selective precipitation to enhance diastereomeric purity.
    • Acid exchange with hydrochloric acid in isopropyl alcohol/water to obtain the dihydrochloride salt with improved chiral purity.
  • Reaction Conditions:

    • Acid exchange typically uses 2 to 5 molar equivalents of hydrochloric acid.
    • Alcohol solvents such as methanol are employed in volumes ranging from 10 to 30 times the weight of the salt.
    • Reaction times for purity upgrade range from 0.5 to 48 hours, often optimized between 1 to 24 hours.
  • Catalysts and Reagents:

    • Suitable bases: sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate.
    • Chiral acids for salt formation: dibenzoyl-(D)-tartaric acid.
    • Hydrochloric acid for salt formation and acid exchange.

This approach is effective in enhancing the enantiomeric excess and obtaining the (S)-enantiomer in high purity.

Asymmetric Hydrogenation of N-Acetyl Precursors

Another method involves the hydrogenation of N-acetyl-3-aminopyridine derivatives to yield the chiral amino acid intermediate, which is subsequently converted to the dihydrochloride salt.

  • Process Steps:

    • In situ formation of N-acetyl-3-aminopyridine from 3-aminopyridine.
    • Catalytic hydrogenation using palladium on carbon or other supported palladium catalysts to reduce the pyridine ring to the piperidine ring.
    • Acidic hydrolysis to remove the acetyl protecting group.
    • Azeotropic drying with ethanol to isolate the racemic 3-aminopiperidine acetate salt.
    • Subsequent chiral resolution as described above.
  • Catalysts:

    • Palladium on carbon (Pd/C).
    • Other supports such as calcium carbonate, titania, or zirconia may be employed.
  • Reaction Conditions:

    • Hydrogenation is performed under controlled pressure and temperature optimized for selective reduction.
    • Hydrolysis is carried out under acidic conditions to remove acetyl groups.

This method allows for the preparation of the amino acid backbone with controlled stereochemistry, especially when combined with chiral resolution steps.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents / Catalysts Solvent / Conditions Notes
Neutralization of racemic salt NaOH, KOH, Na2CO3, K2CO3 Aqueous solution Molar equivalents: 1.0–4.0
Formation of diastereomeric salt Dibenzoyl-(D)-tartaric acid Methanol (10–30 v/w) Reaction time: 0.5–48 hours
Acid exchange to dihydrochloride salt HCl (2–5 molar equivalents) Isopropyl alcohol/water Enhances chiral purity
Hydrogenation of N-acetyl precursor Pd/C catalyst Hydrogen gas, room temperature to mild Supports: carbon, CaCO3, TiO2, ZrO2
Hydrolysis of acetyl group Acidic conditions Ethanol azeotropic drying Converts to free amine
Purification Silica-gel chromatography, recrystallization Organic solvents (ethyl acetate, hexane) Optional depending on purity requirements

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a lead compound in drug discovery, particularly for neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Biological Studies

Research has demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from excitotoxicity induced by glutamate, suggesting its potential in treating neurodegenerative diseases.
  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its neuroprotective effects .

Pharmaceutical Development

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is utilized in the synthesis of various pharmaceutical agents:

  • Drug Intermediates : It serves as an intermediate in the synthesis of more complex molecules that have therapeutic applications against various diseases, including cancer and viral infections .
  • HIV Protease Inhibitors : The compound's derivatives have been explored as potential inhibitors of HIV protease, which is crucial for viral replication .

Case Studies and Research Findings

Several studies document the applications and efficacy of this compound:

StudyFocusFindings
Wang et al., 2021Antiviral ActivityDemonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses .
Parkes et al., 1994HIV Protease InhibitionIdentified the compound as an effective intermediate for synthesizing potent HIV protease inhibitors .
PMC9181902, 2022Neuroprotective EffectsShowed that the compound protects against glutamate-induced neuronal death, indicating potential use in treating neurodegenerative disorders .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Receptor Specificity: Pyridin-3-yl derivatives exhibit higher selectivity for ionotropic glutamate receptors compared to pyridin-4-yl analogues, which may target GABAergic pathways .
  • Metabolic Stability: Butanoic acid derivatives with halogen or cyano substituents demonstrate prolonged half-lives in vivo compared to unsubstituted phenyl analogues .
  • Stereochemical Influence: (S)-enantiomers of β-amino acids generally outperform (R)-forms in therapeutic contexts due to better alignment with chiral biological targets .

Biological Activity

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13Cl2N2O2
  • Molecular Weight : Approximately 253.12 g/mol
  • Structure : The compound features an amino group, a carboxylic acid group, and a pyridine ring, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The amino and pyridinyl groups enable it to bind effectively to these targets, modulating their activity and influencing various cellular pathways.

Biological Activities

  • Neuropharmacological Effects :
    • The compound has been studied for its potential influence on neurotransmitter systems, particularly GABAergic pathways. It may enhance GABA receptor activity, suggesting potential anxiolytic effects.
    • Research indicates that it might also modulate serotonin levels by inhibiting enzymes involved in serotonin uptake, leading to increased synaptic levels of this neurotransmitter .
  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in the treatment of type 2 diabetes . This inhibition can lead to improved glycemic control.
  • Neuroprotective Properties :
    • The compound may influence the metabolism of tryptophan, affecting pathways that lead to the synthesis of neuroactive compounds like kynurenic acid, known for its neuroprotective properties .

Summary of Biological Activities

Study FocusKey Findings
Neurotransmitter ModulationDemonstrated effects on GABA receptor activity; potential anxiolytic effects.
Enzyme InteractionIdentified as an inhibitor of serotonin uptake enzymes; enhances serotonin levels.
Neuroprotective EffectsModulates kynurenine pathway; potential implications for neuroprotection.

Case Studies

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound significantly increased GABAergic transmission in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.
  • DPP-IV Inhibition :
    • In vitro studies indicated that the compound effectively inhibited DPP-IV activity, leading to increased levels of incretin hormones, which are crucial for glucose metabolism and insulin secretion .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Aminobutyric AcidSimple amino acid structureInvolved in GABAergic neurotransmission
3-Pyridylacetic AcidContains pyridine and acetic acidExhibits anti-inflammatory properties
(R)-3-Amino-4-(pyridin-3-yl)butanoic Acid DihydrochlorideChiral variant with different stereochemistryPotentially different biological activities

Q & A

Q. Design an experiment to enhance GABAB_B receptor affinity while retaining aqueous solubility.

  • Approach :

Structural modifications : Introduce para-fluoro or methyl groups to the pyridinyl ring to enhance lipophilicity without compromising solubility .

Synthesis : Microwave-assisted Suzuki coupling (100°C, 20 min) for regioselective functionalization .

Q. Testing :

  • SPR biosensor assays for real-time binding kinetics (kon_{on}/koff_{off}).
  • Solubility : Shake-flask method in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
Reactant of Route 2
(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

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